molecular formula C14H22O3Si B1279572 Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy- CAS No. 126357-82-2

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

Cat. No. B1279572
M. Wt: 266.41 g/mol
InChI Key: CBGNWUINIDQCCM-UHFFFAOYSA-N
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Description

“Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-” is a chemical compound with the molecular formula C14H22O3Si and a molecular weight of 266.40818 . It’s widely used in various fields.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde core, a tert-butyl dimethylsilyl group attached to the 2-position of the benzene ring, and a methoxy group attached to the 3-position .

Scientific Research Applications

X-ray Crystallography and Vibrational Spectroscopy

2-Methoxy-benzaldehyde has been studied using X-ray crystallography and vibrational spectroscopy. The crystal structure revealed intra- and intermolecular C–H…O short contacts, forming dimers linked by C@O and C(3)–H groups of adjacent molecules. This study provides insights into the molecular interactions and structure of benzaldehyde derivatives (Ribeiro-Claro, Drew, & Félix, 2002).

Enzyme Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of (R)-benzoin derivatives. Research on 3-methoxybenzaldehyde demonstrated its role in enzyme-catalyzed asymmetric syntheses, contributing significantly to preparative synthesis and reaction engineering (Kühl et al., 2007).

Synthesis of Amorfrutins A and B

3,5-Dimethoxy-benzaldehyde was used as a starting material for synthesizing amorfrutins A and B. These compounds displayed good cytotoxicity for human tumor cell lines, indicating potential applications in cancer research (Brandes et al., 2020).

Green Chemistry in Education

In an educational context, benzaldehyde was used in experiments involving ionic liquids as solvents and catalysts in organic reactions. This application is significant for introducing students to innovative ideas in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).

Oxidation Studies

Studies on the oxidation of methoxy benzaldehydes, including derivatives of benzaldehyde, have been conducted to understand their conversion to carboxylic acids. This research is crucial for comprehending the chemical behavior and reaction mechanisms of these compounds (Malik, Asghar, & Mansoor, 2016).

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-11(10-15)8-7-9-12(13)16-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGNWUINIDQCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469954
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-

CAS RN

126357-82-2
Record name Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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